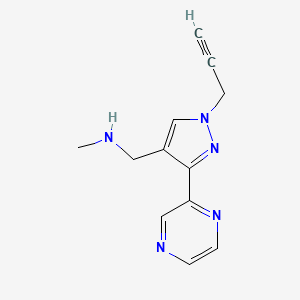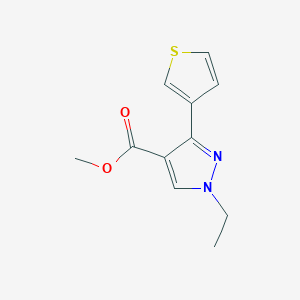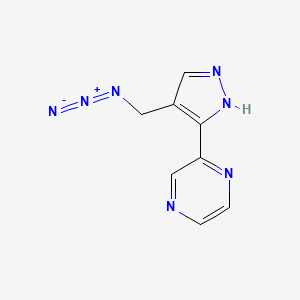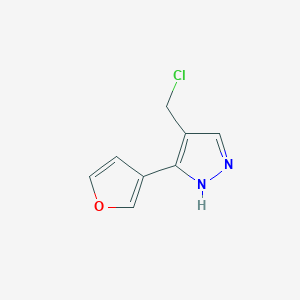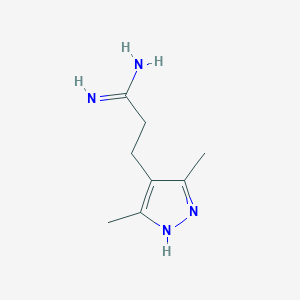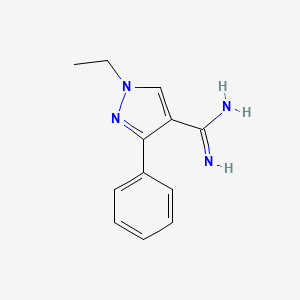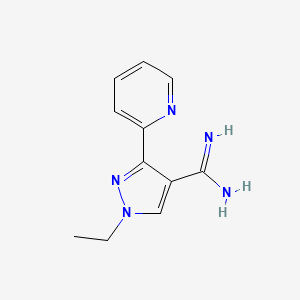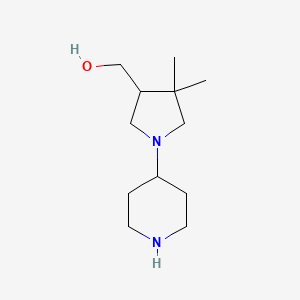
(4,4-Dimethyl-1-(piperidin-4-yl)pyrrolidin-3-yl)methanol
Übersicht
Beschreibung
(4,4-Dimethyl-1-(piperidin-4-yl)pyrrolidin-3-yl)methanol, also known as 4-methyl-4-piperidin-3-yl-methanol, is an organic compound with a wide range of applications in both scientific research and industrial processes. This compound is primarily used as a starting material for the synthesis of other compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used as an intermediate in the synthesis of various other compounds, including drugs, vitamins, and fragrances. This compound has been studied extensively in recent years due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
(4,4-Dimethyl-1-(piperidin-4-yl)pyrrolidin-3-yl)methanol serves as a versatile intermediate in organic synthesis, particularly in the formation of complex heterocyclic compounds. Its unique structure allows for the construction of multisubstituted tetrahydropyridines through gold(I)-catalyzed cyclization of β-propargylamino acrylic derivatives. These tetrahydropyridines can be further transformed into substances with privileged pharmacophore scaffolds, demonstrating potential synthetic applications across various fields of chemical research (Matouš et al., 2020).
Crystal and Molecular Structure Studies
The compound's structural features have been elucidated through X-ray diffraction studies, revealing its crystallization in the monoclinic crystal system. Such structural insights are crucial for understanding the compound's reactivity and potential for forming further chemical derivatives. The piperidine ring's chair conformation and the distorted tetrahedral geometry around the S atom highlight its chemical versatility (Naveen et al., 2015).
Catalytic Applications
This compound's derivatives have shown promise in catalytic applications, including nickel complex catalysis for ethylene oligomerization. The synthesis of nickel complexes with bidentate N,O-type ligands demonstrates the compound's utility in facilitating chemical transformations, emphasizing its role in developing more efficient catalytic processes (Kermagoret & Braunstein, 2008).
Electrosynthesis
Electrochemical studies have explored the indirect oxidation of 1-N-substituted piperidin-4-ones, leading to α-hydroxyketals. These findings underscore the potential of this compound derivatives in electrosynthetic applications, offering a green and efficient pathway for obtaining valuable organic compounds (Elinson et al., 2006).
Ligand for Enantioselective Synthesis
The compound has also been utilized as a ligand in enantioselective synthesis, demonstrating its application in producing chiral propargylic sulfamidates with high yields and excellent enantioselectivities. This showcases its potential in asymmetric synthesis, contributing to the creation of enantiomerically pure compounds critical for pharmaceutical development (Munck et al., 2017).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as those containing a pyrrolidine ring, have been found to interact with various targets, including enzymes and receptors .
Mode of Action
It is known that the spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles due to the different binding modes to enantioselective proteins .
Biochemical Pathways
Compounds with similar structures have been found to interact with various biochemical pathways .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
It is known that the increased three-dimensional (3d) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation”—can influence the compound’s action .
Eigenschaften
IUPAC Name |
(4,4-dimethyl-1-piperidin-4-ylpyrrolidin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-12(2)9-14(7-10(12)8-15)11-3-5-13-6-4-11/h10-11,13,15H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMTRWNSCRHODAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1CO)C2CCNCC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



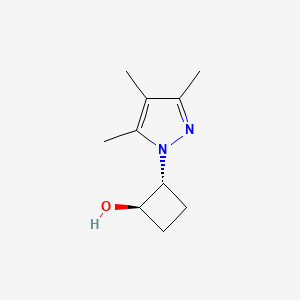
![trans-2-[(2-Chlorophenyl)amino]cyclobutan-1-ol](/img/structure/B1492756.png)

